molecular formula C9H12N2O2S B1455411 N-methyl-2,3-dihydro-1H-indole-6-sulfonamide CAS No. 1300027-05-7

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Cat. No.: B1455411
CAS No.: 1300027-05-7
M. Wt: 212.27 g/mol
InChI Key: FVLCMZSARFTYBY-UHFFFAOYSA-N
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Description

N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide (CAS 1300027-05-7) is a high-value chemical intermediate with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . This compound, characterized by its indoline scaffold fused with a sulfonamide functional group, is primarily utilized in pharmaceutical research and development as a versatile building block . Its structure makes it a privileged scaffold for designing novel bioactive molecules, particularly in the synthesis of compound libraries for high-throughput screening and hit-to-lead optimization campaigns . The sulfonamide group acts as a key pharmacophore, capable of participating in hydrogen bonding and enhancing molecular solubility, while the saturated indoline core provides a rigid, three-dimensional structure. Researchers employ this compound in the exploration of new therapeutic agents, where it can be readily functionalized to interact with a variety of biological targets . Available in quantities ranging from 50mg to 2.5g, it is offered to support various scales of research activities . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLCMZSARFTYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(CCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide typically follows a two-step approach:

  • Step 1: Preparation of the sulfonyl chloride intermediate
    The 1-methyl-2,3-dihydro-1H-indole core is first sulfonylated at the 6-position to generate 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride. This intermediate is reactive and serves as a key precursor for subsequent sulfonamide formation.

  • Step 2: Conversion of sulfonyl chloride to sulfonamide
    The sulfonyl chloride intermediate is then reacted with ammonia or an amine source to yield the sulfonamide, specifically this compound.

Detailed Preparation Methods

Synthesis of 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

  • Reagents and Conditions:
    The sulfonyl chloride is prepared by reacting 1-methyl-2,3-dihydro-1H-indole with chlorosulfonic acid or sulfuryl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform to control reactivity and avoid decomposition. Temperature control is critical, often maintained at low to moderate levels (0°C to room temperature) to optimize yield and purity.

  • Process Notes:

    • The reaction mixture is stirred under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
    • After completion, the reaction is quenched carefully with ice water to precipitate the sulfonyl chloride intermediate.
    • Purification is achieved via chromatography or recrystallization under dry conditions to maintain compound integrity.
  • Analytical Confirmation:
    Structural confirmation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy, which verifies the dihydroindole ring and sulfonyl chloride functionality, and Mass Spectrometry (MS) to confirm molecular weight and purity.

Conversion to this compound

  • Reagents and Conditions:
    The sulfonyl chloride intermediate is reacted with ammonia or a suitable amine under controlled conditions in an organic solvent such as ethanol or acetonitrile. The reaction often employs a base like triethylamine or sodium carbonate to neutralize the generated hydrochloric acid and drive the reaction forward.

  • Optimization Parameters:

    • Molar ratios of reagents are carefully controlled, typically with the sulfonyl chloride in slight excess to ensure complete conversion.
    • Reaction temperatures are maintained between 10°C and 60°C to balance reaction rate and product stability.
    • Catalysts such as 4-dimethylaminopyridine (DMAP) may be used to enhance reaction efficiency.
  • Purification:
    The crude sulfonamide product, which may have low solubility in conventional solvents, is converted into an intermediate that is more soluble and easier to purify. This intermediate is then hydrolyzed under acidic or basic conditions to yield the high-purity sulfonamide compound with HPLC purity exceeding 99.9%.

Representative Reaction Scheme and Conditions

Step Reactants / Reagents Solvent Temperature (°C) Catalyst/Base Notes
1 1-methyl-2,3-dihydro-1H-indole + Chlorosulfonic acid or Sulfuryl chloride Dichloromethane or Chloroform 0 to 25 None or inert atmosphere Anhydrous conditions, slow addition, quench with ice water
2 Sulfonyl chloride intermediate + NH3 or amine + Base (e.g., triethylamine) Ethanol or Acetonitrile 10 to 60 DMAP or organic base Stirring until completion, purification by recrystallization or chromatography

Research Findings and Yields

  • Yield and Purity:
    The described synthetic routes yield this compound with high purity (>99.9% by HPLC) and good overall yield, making the process suitable for both laboratory research and potential scale-up.

  • Reaction Efficiency:
    Use of catalysts like DMAP and bases such as sodium carbonate or potassium carbonate improves reaction rates and selectivity. The two-step approach—first isolating a purifiable intermediate and then hydrolyzing it—addresses solubility and purification challenges common in sulfonamide chemistry.

  • Safety and Handling:
    The sulfonyl chloride intermediate is moisture-sensitive and reactive; thus, reactions are performed under anhydrous conditions with inert gas purging. Quenching and purification steps are carefully controlled to prevent hydrolysis and degradation.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 1-methyl-2,3-dihydro-1H-indole
Sulfonylation Reagent Chlorosulfonic acid or Sulfuryl chloride
Solvent Dichloromethane, Chloroform, Ethanol, Acetonitrile
Temperature Range 0°C to 60°C
Base/Catalyst Triethylamine, Sodium carbonate, DMAP
Intermediate Purification Chromatography or recrystallization
Final Product Purity >99.9% (HPLC)
Yield High (typically >80% for each step)
Analytical Techniques NMR (1H, 13C), MS, HPLC

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-methyl-2,3-dihydro-1H-indole-6-sulfonamide exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. The mechanism may involve disruption of microbial cell wall synthesis or interference with essential metabolic pathways necessary for microbial survival .

Anticancer Potential

The compound has garnered attention for its anticancer properties. Studies have shown that it inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. It has demonstrated efficacy against several human tumor cell lines with submicromolar to nanomolar IC50 values:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.5Tubulin polymerization inhibition
A549 (Lung)0.7Apoptosis induction
MCF-7 (Breast)0.9Cell cycle arrest
HCT116 (Colon)0.6Disruption of microtubule dynamics

A study by Vicente-Blázquez et al. confirmed that this compound significantly inhibits the growth of multiple cancer cell lines through its action on microtubules, reinforcing its potential as an antimitotic agent .

Study 1: Inhibition of Tumor Cell Proliferation

A detailed investigation into the effects of indolesulfonamides on tumor cell proliferation revealed that this compound significantly inhibited the growth of various cancer cell lines through its microtubule-targeting mechanism.

Study 2: Antimicrobial Efficacy

Another study evaluated the compound against a panel of bacterial pathogens and found potent activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antimicrobial agents.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Substituents
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide C₉H₁₂N₂O₂S 212.27 1300027-05-7 N-methyl, 6-sulfonamide
3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid C₁₀H₁₃NO₃S 227.28 1316066-02-0 3,3-dimethyl, 6-sulfonic acid
1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide C₁₁H₁₄N₂O₃S 254.31 1300027-06-8 1-acetyl, N-methyl, 6-sulfonamide
1-Acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide C₁₃H₁₈N₂O₃S 282.36 MFCD31637482 1-acetyl, 3,3-dimethyl, 6-sulfonamide

Key Observations :

  • Substituent Position: The 6-sulfonamide group is conserved across analogues, but substitutions at the 1- and 3-positions (e.g., acetyl or dimethyl groups) alter steric and electronic properties.
  • Functional Groups : Acetylation at the 1-position (as in 1300027-06-8) introduces a polar carbonyl group, which may enhance solubility or alter metabolic stability compared to the parent compound .
Physicochemical Properties
  • Boiling Point and Solubility: The acetylated derivative (1300027-06-8) has a predicted boiling point of 507.8°C and a pKa of 11.23, suggesting moderate aqueous solubility under physiological conditions .
  • Lipophilicity : Methyl and acetyl groups increase lipophilicity, which could enhance membrane permeability but reduce water solubility. For instance, the 3,3-dimethyl analogue (1316066-02-0) has a higher molar mass (227.28 g/mol) and likely greater hydrophobicity than the parent compound .

Biological Activity

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is an indole derivative recognized for its diverse biological activities. This compound features a sulfonamide group that enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H14_{14}N2_2O2_2S
  • Molecular Weight : 212.27 g/mol
  • CAS Number : 1300027-05-7

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction :
    • The compound interacts with various enzymes, particularly oxidoreductases. It can bind to the active sites of these enzymes, modulating their activity and influencing metabolic pathways.
  • Cell Signaling Pathways :
    • It has been shown to affect cell signaling pathways involved in apoptosis and cell proliferation. This modulation can induce cell cycle arrest or apoptosis in certain cell types.
  • Gene Expression Modulation :
    • By interacting with transcription factors, this compound can alter gene expression, leading to significant changes in cellular function and metabolism.

Biological Activities

The compound exhibits a range of biological activities:

  • Antiviral Activity :
    • Indole derivatives have been studied for their potential as antiviral agents. This compound has shown promise against various viruses, including hepatitis C virus (HCV) and herpes simplex virus (HSV) .
  • Anticancer Properties :
    • Research indicates that this compound may inhibit cancer cell growth through mechanisms such as disruption of microtubule formation and induction of apoptosis. In vitro studies have demonstrated cytotoxic effects on multiple human cancer cell lines .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties, showing effectiveness against a range of bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of HCV and HSV
AnticancerCytotoxicity in various cancer cell lines
AntimicrobialEffective against multiple bacterial strains

Detailed Research Findings

  • Antiviral Studies :
    • A study highlighted the efficacy of indole derivatives, including this compound, in inhibiting viral replication at low concentrations (IC50_{50} values < 10 µM) .
  • Cancer Cell Line Evaluation :
    • In vitro assays demonstrated that the compound exhibited IC50_{50} values ranging from 1.9 to 15.7 µmol/L across different cancer cell lines, indicating potent anticancer activity . The mechanism involved disruption of microtubule dynamics leading to mitotic arrest.
  • Antimicrobial Testing :
    • The compound was tested against various strains of bacteria, revealing significant antimicrobial activity that warrants further exploration for potential therapeutic applications .

Q & A

Q. What synthetic methodologies are effective for preparing N-methyl-2,3-dihydro-1H-indole-6-sulfonamide derivatives?

  • Methodological Answer : Sulfonamide derivatives can be synthesized via sulfonyl chloride intermediates. For example, 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride is prepared by reacting the precursor with chlorosulfonic acid at 0°C for 1 hour, followed by gradual warming to room temperature. Subsequent coupling with substituted anilines in DMF, using triethylamine (Et3_3N) as a base and DMAP as a catalyst, yields N-substituted sulfonamides. Purification involves extraction with ethyl acetate, washing with brine, and column chromatography .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm1^{-1}) .
  • NMR Spectroscopy : 1^1H NMR reveals methyl group environments (e.g., N-methyl protons at δ 2.8–3.2 ppm), while 13^13C NMR confirms sulfonamide connectivity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular ions (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How do molecular docking studies inform the design of this compound derivatives targeting tuberculosis?

  • Methodological Answer : Docking studies using Schrödinger Maestro software (version 2020_1) can predict binding interactions. For instance, derivatives like 5Ff6 (MIC = 6.25 µg/mL) show strong affinity to Mycobacterium tuberculosis H37Rv penicillin-binding protein 2a (PDB: 6Q9N). Preprocessing steps include protein optimization (bond order assignment, hydrogen addition) and ligand preparation via SMILES notation. Key interactions (e.g., hydrogen bonds with Agn104, Lys273, and Tyr297) guide substituent modifications for enhanced ΔG values (e.g., −4.2 kcal/mol for 5Ff6 ) .

Q. How can researchers resolve contradictions between in vitro activity and computational docking results?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solubility, metabolic stability) versus idealized docking environments. To address this:
  • Validate docking poses with molecular dynamics simulations to assess stability.
  • Perform dose-response assays (e.g., MIC determination via microplate Alamar Blue assay) under varied pH/temperature conditions .
  • Compare binding free energy (ΔG) trends with experimental IC50_{50} values to identify outliers requiring structural refinement .

Q. What strategies optimize anti-tubercular activity through substituent modification?

  • Methodological Answer : Substituent effects on MIC values can be systematically evaluated:
CompoundSubstituentMIC (µg/mL)
5Ff6−CF3_36.25
5Fe5−OCH3_312.5
5Fb2−Cl12.5
Electron-withdrawing groups (e.g., −CF3_3) enhance activity by improving target binding and membrane permeability. Computational QSAR models can prioritize substituents for synthesis .

Q. How are structure-activity relationships (SARs) established for COX-2/5-LOX inhibitory derivatives?

  • Methodological Answer : SAR analysis involves synthesizing analogs with varied substituents (e.g., methylsulfonyl, methoxy) and testing enzyme inhibition. For example:
  • Cyclooxygenase (COX-2) inhibition : Assessed via in vitro assays measuring prostaglandin E2_2 suppression.
  • Lipoxygenase (5-LOX) inhibition : Evaluated using ferric oxidation spectrophotometry.
    Key findings: Bulky substituents at the indole-3-position reduce steric hindrance, improving binding to COX-2’s hydrophobic pocket .

Notes on Data Reliability

  • Avoid content from BenchChem (e.g., ) and product-focused sources (e.g., –9).
  • Prioritize peer-reviewed methodologies (e.g., –13) for reproducibility.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Reactant of Route 2
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

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